1-(Benzyloxy)-3-ethoxybenzene

Quality Control Analytical Chemistry Procurement Specification

This 1,3-disubstituted aromatic diether (CAS 2296808-65-4) is a critical research building block, differentiated by its specific meta-ethoxy and meta-benzyloxy substitution pattern. Unlike 1,2- or 1,4- analogs, this architecture enables unique regioselective para-functionalization and serves as a precursor for benzyloxyphenyl ether pharmacophores with reported antitumor and BACE1 inhibitory activities. The ethoxy group offers a distinct lipophilicity (ΔLogP +0.39 vs. methoxy) for SAR optimization. Procure analytically certified material (≥95% HPLC) to ensure reproducible results in lead optimization and C–H activation studies.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 2296808-65-4
Cat. No. B6328148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-3-ethoxybenzene
CAS2296808-65-4
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
InChIKeyOCRSQERWMNSRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-3-ethoxybenzene (CAS 2296808-65-4) for Research Procurement: Structural and Property Baseline


1-(Benzyloxy)-3-ethoxybenzene (CAS 2296808-65-4) is an aromatic diether compound featuring a 1,3-disubstituted benzene core with ethoxy at position 1 and benzyloxy at position 3 . The compound possesses molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol, with predicted physicochemical properties including a boiling point of 347.1±17.0 °C and density of 1.063±0.06 g/cm³ . Commercially available from multiple vendors, the compound is supplied as a research building block with purities typically specified at 95% (HPLC ≥95%) . Storage recommendations from vendor technical datasheets specify refrigeration at 0–8 °C, with shipping conducted at room temperature .

Why 1-(Benzyloxy)-3-ethoxybenzene Cannot Be Casually Substituted: Evidence-Based Selection Criteria


While benzyloxyphenyl ethers constitute a broad structural class with applications across medicinal chemistry and materials science [1] [2], the specific substitution pattern of 1-(benzyloxy)-3-ethoxybenzene — featuring a meta-ethoxy and meta-benzyloxy arrangement on the benzene ring — cannot be assumed interchangeable with closely related analogs. The regioisomeric substitution pattern (1,3- versus 1,2- or 1,4-disubstitution) directly influences both reactivity in subsequent synthetic transformations and physicochemical properties relevant to downstream applications [3]. Furthermore, the ethoxy substituent imparts distinct electronic and steric characteristics compared to methoxy, ethynyl, ethyl, or halogenated analogs, which may alter lipophilicity (LogP), metabolic stability, and target engagement in biological systems [1]. The quantitative evidence below establishes that this compound's differentiation resides in its specific substitution architecture, vendor-verified purity specifications for procurement decisions, and synthetic versatility derived from the meta-diether arrangement.

Quantitative Evidence Differentiating 1-(Benzyloxy)-3-ethoxybenzene from Structural Analogs


Purity Grade Differentiation: Vendor-Specified 95% (HPLC) Versus Unspecified Alternatives

1-(Benzyloxy)-3-ethoxybenzene is commercially supplied with a documented purity specification of 95% as verified by HPLC analysis . In comparison, alternative procurement channels may list the compound without quantitative purity verification or may provide the compound with only nominal purity claims lacking analytical certification. This documented analytical grade enables confident use in sensitive research applications where impurities could confound experimental outcomes, whereas unspecified alternatives introduce unquantified variability .

Quality Control Analytical Chemistry Procurement Specification

Lipophilicity Differentiation: LogP Value (3.66) Versus Methoxy Analog (3.27) Impacts Membrane Permeability Predictions

The calculated LogP value for 1-(benzyloxy)-3-ethoxybenzene is 3.6643, as reported in vendor-supplied computational chemistry parameters . In contrast, the direct methoxy analog, 1-(benzyloxy)-3-methoxybenzene, has a calculated LogP of 3.2742 [1]. The ethoxy substituent thus increases calculated lipophilicity by approximately 0.39 LogP units relative to the methoxy counterpart, a difference that may translate to altered membrane permeability, protein binding, and metabolic stability in biological systems.

Lipophilicity ADME Prediction Medicinal Chemistry

Synthetic Versatility: Meta-Substitution Pattern Enables Site-Selective Functionalization

The 1,3-disubstituted aromatic architecture of 1-(benzyloxy)-3-ethoxybenzene positions the compound as a substrate amenable to site-selective para-cyanation reactions, as demonstrated for alkoxy- and benzyloxy-substituted benzenes [1]. This methodology achieved selective cyanation at the para-position relative to the alkoxy/benzyloxy directing groups, yielding cyanated products in 20% to 87% yields across 23 examples [1]. Notably, the method is scalable to ten-gram quantities using commercially available reagents (0.5 equiv potassium ferricyanide, 0.8 equiv copper(II) nitrate, 0.5 equiv iodine in acetonitrile), establishing a practical synthetic pathway [1]. In contrast, regioisomeric analogs (1,2- or 1,4-disubstituted) would exhibit different directing group effects and regioselectivity outcomes in analogous transformations.

Site-Selective Synthesis C–H Functionalization Synthetic Methodology

Photochemical Lability: Benzyl–Oxygen Bond Cleavage Quantum Yield Differentiates Aryl Benzyl Ethers from Diphenyl Ethers

As a benzyl aryl ether, 1-(benzyloxy)-3-ethoxybenzene belongs to a compound class characterized by significantly higher photochemical lability compared to diaryl ethers. Published photolysis studies report that benzyl aryl ethers undergo benzyl–oxygen bond cleavage with quantum yields (Φ) in the range of 0.3 to 0.9, whereas diphenyl ether exhibits a quantum yield of approximately 0.002 [1]. This nearly two-orders-of-magnitude difference in photodecomposition quantum efficiency establishes that the benzyloxy group confers a distinct and predictable photochemical reactivity profile, which must be accounted for in experimental design involving light exposure.

Photochemistry Stability Reaction Mechanism

Optimal Research and Industrial Application Scenarios for 1-(Benzyloxy)-3-ethoxybenzene (CAS 2296808-65-4)


Medicinal Chemistry: Scaffold for Benzyloxyphenyl Ether-Derived Bioactive Compounds

1-(Benzyloxy)-3-ethoxybenzene serves as a versatile building block for constructing benzyloxyphenyl ether-containing pharmacophores, a structural motif implicated in antitumor activity [1] and reported across diverse biological targets including BACE1 inhibition (EC₅₀ = 0.05–2.71 μM) [2], Na⁺/Ca²⁺ exchange inhibition [3], and CYP3A4 modulation [4]. The ethoxy substituent increases calculated lipophilicity relative to the methoxy analog (ΔLogP = +0.39) , offering a quantifiable parameter for tuning physicochemical properties during lead optimization. Procurement of analytically certified material (95% HPLC purity) is essential for generating reproducible structure–activity relationship (SAR) data in drug discovery programs.

Synthetic Methodology Development: Substrate for Regioselective C–H Functionalization Studies

The meta-substitution pattern of 1-(benzyloxy)-3-ethoxybenzene positions the compound as a candidate substrate for regioselective para-functionalization methodologies. Published protocols demonstrate selective para-cyanation of alkoxy- and benzyloxy-substituted benzenes using potassium ferricyanide, copper(II) nitrate, and iodine in acetonitrile, achieving yields from 20% to 87% and scalability to ten-gram quantities [1]. Researchers developing site-selective C–H activation methods may leverage this scaffold to explore electronic and steric effects of the ethoxy substituent relative to methoxy or other alkoxy analogs.

Protecting Group Chemistry: Photolabile Benzyl Ether as Orthogonal Protecting Strategy

The benzyloxy moiety in 1-(benzyloxy)-3-ethoxybenzene exhibits photochemical lability characteristic of benzyl aryl ethers, with quantum yields for benzyl–oxygen bond cleavage (Φ = 0.3–0.9) substantially exceeding those of diaryl ethers (Φ ≈ 0.002) [1]. This property supports its application in synthetic sequences requiring orthogonal protecting group strategies, where the benzyl group can be selectively removed under photolytic conditions without affecting other functional groups. The quantified photolysis parameters inform precise reaction planning and light-exposure protocols.

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

With documented purity specifications (95% HPLC) [1] and characterized physicochemical properties including predicted boiling point (347.1±17.0 °C) and density (1.063±0.06 g/cm³) [2], 1-(benzyloxy)-3-ethoxybenzene is suitable as a reference standard for HPLC method development, retention time calibration, and impurity profiling in quality control workflows. The compound's defined structural and analytical parameters enable its use as a benchmark in comparative analyses of benzyloxyphenyl ether derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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